molecular formula C17H21N3 B4346793 7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine

7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B4346793
M. Wt: 267.37 g/mol
InChI Key: GPGWKTRXBQEHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that features a fused bicyclic structure The adamantyl group, a bulky and rigid tricyclic hydrocarbon, is attached to the pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 1-adamantylamine with 2-methylpyrazole-3-carboxylic acid under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the pyrazolo[1,5-a]pyrimidine core, potentially reducing double bonds or nitro groups if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules with potential biological activities.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine: Medicinally, 7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Industry: In the industrial sector, the compound is explored for its use in the development of new materials, including polymers and coatings, due to the stability imparted by the adamantyl group .

Mechanism of Action

The mechanism of action of 7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s binding affinity and selectivity by providing steric bulk and hydrophobic interactions. The pyrazolo[1,5-a]pyrimidine core can interact with active sites of enzymes or binding pockets of receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 7-(1-adamantyl)-2-methylimidazo[1,2-a]pyridine
  • 7-(1-adamantyl)-2-methylpyrazolo[1,5-c]pyrimidine
  • 7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyridine

Uniqueness: 7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern and the presence of the adamantyl group, which imparts unique physicochemical properties. Compared to its analogs, this compound may exhibit enhanced stability, binding affinity, and biological activity, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3/c1-11-4-16-18-3-2-15(20(16)19-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14H,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWKTRXBQEHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 3
7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 4
7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(1-adamantyl)-2-methylpyrazolo[1,5-a]pyrimidine

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